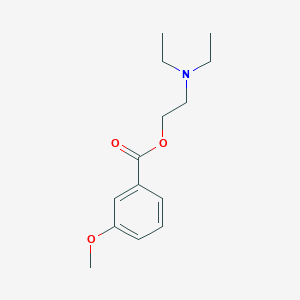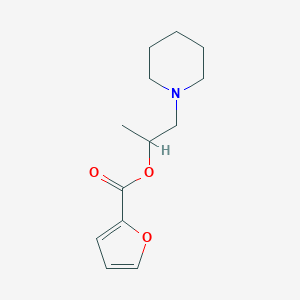![molecular formula C14H20BrNO2 B295132 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295132.png)
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate is a synthetic compound that is widely used in scientific research. It is a member of the class of compounds known as benzamides, which are characterized by a benzene ring attached to an amide functional group. This compound has gained significant attention due to its potential applications in drug development, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate is not yet fully understood. However, it has been suggested that this compound may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. This inhibition may lead to cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate has been shown to exhibit other biochemical and physiological effects. For example, this compound has been found to inhibit the activity of protein kinase C (PKC), which has been implicated in a variety of cellular processes, including cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate in lab experiments is its high potency and specificity for cancer cells. This allows researchers to study the compound's effects on cancer cells without affecting normal cells. However, one limitation of using this compound is its potential toxicity, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, studies investigating the potential side effects and toxicity of this compound are needed to determine its safety for use in humans.
Synthesemethoden
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with N-tert-butyl-N-methylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate has been extensively used in scientific research due to its potential applications in drug development. It has been shown to exhibit anticancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to inhibit the growth of tumor xenografts in animal models.
Eigenschaften
Molekularformel |
C14H20BrNO2 |
|---|---|
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-14(2,3)16(4)9-10-18-13(17)11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
RTJVDUUYANZSOP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CC=C1Br |
Kanonische SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)











![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)